molecular formula C10H18ClNO B1609128 3-chloro-N-cycloheptylpropanamide CAS No. 349098-09-5

3-chloro-N-cycloheptylpropanamide

Cat. No.: B1609128
CAS No.: 349098-09-5
M. Wt: 203.71 g/mol
InChI Key: LEIHDNGIJLYRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cycloheptylpropanamide is an organic compound with the molecular formula C10H18ClNO It is a derivative of propanamide, where the amide nitrogen is substituted with a cycloheptyl group and the propanamide chain is chlorinated at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cycloheptylpropanamide typically involves the following steps:

    Starting Materials: Cycloheptylamine and 3-chloropropanoyl chloride.

    Reaction: The reaction between cycloheptylamine and 3-chloropropanoyl chloride is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Conditions: The reaction is typically conducted at room temperature under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to ensure a steady production rate and consistent product quality.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cycloheptylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, e.g., azides or thiocyanates.

    Reduction: Cycloheptylamine and 3-chloropropylamine.

    Hydrolysis: Cycloheptylamine and 3-chloropropanoic acid.

Scientific Research Applications

3-chloro-N-cycloheptylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-cycloheptylpropanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence biochemical pathways related to its structural analogs, potentially affecting cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-cyclohexylpropanamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    3-chloro-N-cyclopentylpropanamide: Contains a cyclopentyl group instead of a cycloheptyl group.

    3-chloro-N-cyclobutylpropanamide: Features a cyclobutyl group in place of the cycloheptyl group.

Uniqueness

3-chloro-N-cycloheptylpropanamide is unique due to its larger cycloheptyl ring, which may confer different steric and electronic properties compared to its smaller ring analogs. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-chloro-N-cycloheptylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c11-8-7-10(13)12-9-5-3-1-2-4-6-9/h9H,1-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIHDNGIJLYRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408891
Record name 3-chloro-N-cycloheptylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349098-09-5
Record name 3-chloro-N-cycloheptylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-cycloheptylpropanamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-cycloheptylpropanamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-cycloheptylpropanamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-cycloheptylpropanamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-cycloheptylpropanamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-cycloheptylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.